molecular formula C20H18N2O2 B4698878 N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B4698878
M. Wt: 318.4 g/mol
InChI Key: RYUQUCHPUWBVCK-UHFFFAOYSA-N
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Description

N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a phenyl group that is further modified with an N-methylacetamido group. Its molecular structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves a multi-step process. One common method includes the acylation of 4-aminophenyl naphthalene-1-carboxamide with N-methylacetamide under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization with groups like halogens, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core, which can exhibit strong fluorescence properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could act as an inhibitor of specific proteases or kinases, disrupting cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(N-METHYLACETAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of naphthalene.

    N-[4-(N-METHYLACETAMIDO)PHENYL]BENZENE-1-CARBOXAMIDE: Similar structure but with a benzene ring instead of naphthalene.

Uniqueness

N-[4-(N-METHYLACETAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its naphthalene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence or specific electronic characteristics, such as in OLEDs and fluorescent probes.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14(23)22(2)17-12-10-16(11-13-17)21-20(24)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUQUCHPUWBVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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